S-Allyl-DL-cysteine Sulfoxide
Description
Overview of Organosulfur Compounds in Allium Species and Their Research Significance
The genus Allium, which includes well-known plants like garlic (Allium sativum) and onion (Allium cepa), is characterized by a rich diversity of organosulfur compounds (OSCs). encyclopedia.pubmdpi.com These secondary metabolites are a focal point of significant research interest due to their contribution to the plants' distinctive flavors and their potential biological activities. mdpi.comresearchgate.net In their intact state, these plants contain stable and odorless cysteine sulfoxide (B87167) derivatives. researchgate.net The primary organosulfur compound in fresh, undamaged garlic is S-Allyl-L-cysteine sulfoxide, a derivative of the amino acid cysteine. wikipedia.orgspandidos-publications.com
The research significance of these compounds stems from the cascade of chemical reactions initiated by tissue damage. encyclopedia.pub When an Allium plant is crushed or cut, the enzyme alliinase, which is normally sequestered within the plant's cell vacuoles, comes into contact with S-Allyl-L-cysteine sulfoxide. spandidos-publications.comwikipedia.org This enzymatic action catalyzes the conversion of the precursor into highly reactive, unstable compounds, such as allicin (B1665233) (diallylthiosulfinate), which is responsible for the pungent aroma of fresh garlic. wikipedia.orgresearchgate.net Allicin and other resulting thiosulfinates are transient and quickly transform into a variety of other sulfur-containing molecules, including diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). wikipedia.org Academic investigations focus on these transformations and the diverse biological effects exhibited by this complex mixture of OSCs, which range from antimicrobial to anti-inflammatory properties. encyclopedia.pubresearchgate.netnih.gov
Academic Importance of S-Allyl-DL-cysteine Sulfoxide as a Precursor Molecule
This compound, with its naturally occurring L-enantiomer known as alliin (B105686), holds significant academic importance primarily as a stable precursor molecule. wikipedia.orgnih.gov It is the starting point for the biosynthesis of a cascade of volatile and biologically active organosulfur compounds. spandidos-publications.compatsnap.com The central transformation of academic interest is the enzymatic conversion of alliin to allicin, catalyzed by alliinase. wikipedia.orgliverpool.ac.uk This reaction is a classic example of plant defense against herbivores, where tissue damage initiates the rapid production of pungent, deterrent compounds. wikipedia.org
The process involves the alliinase-mediated cleavage of alliin into allylsulfenic acid and dehydroalanine (B155165). spandidos-publications.comresearchgate.net Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin. spandidos-publications.comresearchgate.net The academic study of this conversion is crucial for understanding the fundamental biochemistry of Allium species.
Furthermore, allicin itself is an unstable molecule and a subject of intense research due to its high reactivity and subsequent degradation into more stable compounds like DADS, DATS, and ajoene. wikipedia.orgcabidigitallibrary.org Therefore, S-Allyl-L-cysteine sulfoxide is the key initiator for the formation of a wide array of compounds that are investigated for their various effects in biological systems. nih.govspandidos-publications.com Research also extends to the non-enzymatic, thermal degradation of alliin, which occurs during processes like the production of black garlic. researchgate.netadelphi.edu At elevated temperatures, alliin can decompose to form different sets of compounds, including S-allylcysteine (SAC) and S-Allyl Mercapto-Cysteine (SAMC), which are themselves subjects of research. adelphi.edu
Scope and Research Focus of this compound Investigations
The scope of research on this compound (alliin) is multifaceted, extending from fundamental biochemistry to its potential applications in food science. A primary focus of investigation is the kinetics and mechanisms of its transformation. Researchers study the enzymatic reaction involving alliinase to understand the rapid formation of allicin and other thiosulfinates upon tissue damage. spandidos-publications.comniscpr.res.in This includes analyzing the factors that influence the rate of conversion, such as pH and temperature. niscpr.res.in
Another significant area of research is the thermal stability and non-enzymatic degradation of alliin. researchgate.net Studies explore how processing techniques, particularly heat treatment, affect the chemical profile of garlic products. adelphi.edu For instance, investigations have detailed the thermal degradation kinetics of alliin, showing it follows a first-order reaction and results in the formation of compounds like S-allylcysteine. researchgate.net
The table below presents data on the stability of allicin, the direct product of alliin's enzymatic conversion, under various temperature conditions, which is a critical area of study stemming from research on its precursor.
Data sourced from multiple studies investigating the stability of allicin, the primary transformation product of S-Allyl-L-cysteine sulfoxide. The stability is highly dependent on temperature and preparation method. cabidigitallibrary.orgnih.gov
Furthermore, research investigates the biosynthesis of alliin within the garlic plant itself, exploring pathways involving γ-glutamyl peptides and the oxidation of S-allyl cysteine. nih.govliverpool.ac.uk The overarching goal of these investigations is to build a comprehensive understanding of the chemistry of Allium organosulfur compounds, from their biogenesis to their transformation into the molecules responsible for garlic's well-known characteristics. spandidos-publications.com
Properties
Molecular Weight |
177.22 |
|---|---|
Origin of Product |
United States |
Stereochemical and Structural Considerations of S Allyl Dl Cysteine Sulfoxide in Research
Stereoisomeric Forms and Enantiomeric Purity in Biological Studies
S-Allyl-DL-cysteine sulfoxide (B87167) is a mixture of stereoisomers. The "DL" designation indicates a racemic mixture with respect to the alpha-carbon of the cysteine moiety, meaning it contains both the D- and L-enantiomers. Furthermore, the sulfur atom is a stereocenter, giving rise to diastereomers. The naturally occurring form in garlic is specifically (+)-S-allyl-L-cysteine-sulfoxide, also known as alliin (B105686). mdpi.com This highlights the stereospecificity of the biosynthetic pathways in the garlic plant.
In research, the use of a racemic mixture versus an enantiomerically pure compound can lead to different biological outcomes. Chemical synthesis of S-allyl-cysteine sulfoxide often results in a racemic mixture of L-(+)-alliin and L-(-)-alliin. acs.org The separation of these stereoisomers can be complex. acs.org Biological studies that utilize the racemic mixture may be observing the combined or even competing effects of the different stereoisomers present.
The importance of enantiomeric purity is underscored by the differential activity of enzymes on various stereoisomers. For instance, some bacterial enzymes have shown a clear preference for the L-(-)-alliin substrate over the naturally occurring L-(+)-alliin. acs.org This preference can significantly impact the metabolic fate and subsequent biological effects of the compound in different biological systems.
Significance of Sulfur Chirality in S-Allyl-L-cysteine Sulfoxide (Alliin) for Research
Alliin was the first natural product identified to possess stereochemistry at both a carbon and a sulfur atom. wikipedia.orgwordpress.com The chirality at the sulfur atom in S-Allyl-L-cysteine sulfoxide (alliin) is a crucial determinant of its biological and chemical properties. The orientation of the oxygen atom on the sulfur stereocenter influences how the molecule interacts with enzymes and other biological targets. wikipedia.orgresearchgate.net
When fresh garlic is crushed, the enzyme alliinase converts alliin into allicin (B1665233), the compound responsible for garlic's characteristic aroma. wikipedia.org This enzymatic conversion is highly specific to the stereochemistry of alliin. The precise three-dimensional arrangement of atoms, including the chiral sulfur center, is essential for the substrate to fit into the active site of the alliinase enzyme. wordpress.com
Research into the synthesis of alliin has also highlighted the importance of sulfur chirality. Early synthetic methods produced a mixture of diastereomers, but newer techniques allow for stereospecific oxidation, enabling the synthesis of a specific stereoisomer. wikipedia.org This capability is vital for researchers seeking to investigate the distinct biological effects of each stereoisomer. The differential physiological behavior of chiral sulfur compounds is a recognized phenomenon, with one enantiomer sometimes exhibiting superior therapeutic properties over a racemic mixture. researchgate.netcapes.gov.br
Influence of Stereochemistry on Mechanistic Pathways in Experimental Models
The stereochemistry of S-allyl-L-cysteine sulfoxide and its metabolites directly influences their mechanistic pathways in experimental models. The interaction with biological molecules is inherently three-dimensional, and thus the spatial arrangement of a compound dictates its biological activity.
For example, the antioxidant and anti-inflammatory activities of S-Allyl-L-cysteine Sulfoxide (ACSO) have been a subject of investigation. In human umbilical vein endothelial cells, ACSO was found to inhibit tumor necrosis factor-alpha (TNF-alpha)-induced monocyte adhesion and the expression of intercellular cell adhesion molecule-1 (ICAM-1). nih.gov It also mitigated the overproduction of superoxide (B77818) anion and inhibited the phosphorylation of key signaling proteins. nih.gov While this study used ACSO, the specific stereoisomeric form contributing most to these effects warrants further investigation, as different stereoisomers could have varying potencies in these pathways.
Furthermore, the conversion of alliin to allicin and its subsequent breakdown products is a cascade of reactions influenced by stereochemistry. Allicin itself is unstable and transforms into other compounds like diallyl sulfide (B99878), diallyl disulfide, and diallyl trisulfide. wikipedia.org The stereochemical configuration of the initial alliin molecule can be expected to influence the formation and relative ratios of these downstream metabolites, each with its own distinct biological activity. The stereochemistry of these compounds is a critical factor that can significantly influence their biological properties and must be carefully considered in the design and interpretation of research studies. researchgate.net
Natural Occurrence and Biosynthetic Pathways of S Allyl L Cysteine Sulfoxide in Plants
Distribution and Accumulation in Allium Species
The concentration and distribution of S-Allyl-L-cysteine sulfoxide (B87167) vary significantly among different Allium species and even within different parts of the same plant.
Garlic is the most studied source of alliin (B105686), containing the highest concentrations among the commonly consumed Allium species. oregonstate.edunih.gov In intact garlic cloves, alliin accounts for approximately 80% of the total cysteine sulfoxides. oregonstate.eduresearchgate.net The concentration of alliin in fresh garlic cloves can range from 6 to 14 mg per gram of fresh weight. oregonstate.edu
Alliin is not uniformly distributed throughout the garlic plant. Studies have shown that it accumulates in the leaves during the early stages of growth and is then translocated to the bulbs as they develop. nih.govliverpool.ac.uk In a mature garlic plant, approximately 85% of the total alliin content is found in the bulbs, with about 12% in the leaves and 2% in the roots. nih.gov The concentration of alliin can also vary between the outer and inner cloves of a single bulb, with higher levels often found in the outer cloves. liverpool.ac.uk
The table below summarizes the distribution of major S-alk(en)yl-L-cysteine sulfoxides in different parts of the garlic plant.
| Plant Part | Alliin (S-Allyl-L-cysteine sulfoxide) | Methiin (S-Methyl-L-cysteine sulfoxide) | Isoalliin (B1237514) (trans-S-1-Propenyl-L-cysteine sulfoxide) |
| Bulbs | High | Moderate | Low |
| Leaves | Moderate | Low | Low |
| Roots | Low | Low | Low |
This table provides a generalized distribution. Actual concentrations can vary based on garlic variety, growing conditions, and plant age.
While garlic is the primary source, alliin is also present in other Allium species, although typically in lower concentrations. Some of these species include:
Allium umbilicatum nih.gov
Allium fistulosum (Welsh onion) nih.gov
Allium atroviolaceum nih.gov
Allium spititatum nih.gov
Allium lenkoranicum nih.gov
Allium rubellum nih.gov
Allium stamineum nih.gov
In many of these species, other S-alk(en)yl-L-cysteine sulfoxides, such as S-methyl-L-cysteine sulfoxide (methiin) and trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), may be more abundant than alliin. nih.govcabidigitallibrary.org For instance, pungent onions (Allium cepa) and leeks (Allium porrum) contain primarily methiin and isoalliin. uconn.edu
The following interactive table shows the allicin (B1665233) concentration, a downstream product of alliin, in the bulbs of various Allium species, which can give an indirect indication of the relative abundance of alliin.
| Species | Allicin Concentration in Bulb (% of dry weight) |
| Allium sativum | 1.185% |
| Allium umbilicatum | 0.367% |
| Allium fistulosum | 0.340% |
| Allium spititatum | 0.072% |
| Allium lenkoranicum | 0.055% |
| Allium atroviolaceum | 0.036% |
| Allium rubellum | 0.041% |
| Allium stamineum | 0.007% |
Data sourced from a study on various Allium species. nih.gov
Precursors and Intermediate Metabolites in Biosynthesis
The biosynthesis of S-Allyl-L-cysteine sulfoxide is a multi-step process involving several key precursor molecules and intermediates. While the complete pathway is still under investigation, research has elucidated the significant roles of L-cysteine, glutathione (B108866) derivatives, and γ-glutamyl peptides. nih.govliverpool.ac.uk
Two primary pathways for the biosynthesis of alliin have been proposed. One pathway suggests that the process begins with the alkylation of glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218). liverpool.ac.uk This is followed by a series of enzymatic reactions to form S-allyl-L-cysteine, which is then oxidized to alliin. liverpool.ac.uk
Another proposed pathway involves the direct thioalkylation of serine to produce S-allyl-L-cysteine, which is subsequently oxidized. liverpool.ac.uk L-cysteine is a crucial precursor in both scenarios, either as a component of glutathione or as a direct participant in the formation of S-allyl-L-cysteine. nih.gov
A significant body of evidence points to γ-glutamyl-S-allyl-L-cysteine as a key intermediate in the biosynthesis of alliin. researchgate.netspandidos-publications.com This peptide is formed from glutathione and is then acted upon by enzymes to remove the glutamyl group, yielding S-allyl-L-cysteine. spandidos-publications.comnih.gov This S-allyl-L-cysteine is then oxidized to form S-Allyl-L-cysteine sulfoxide (alliin). spandidos-publications.com The concentration of γ-glutamyl peptides in garlic bulbs increases a few weeks before harvest, which coincides with the accumulation of alliin. nih.gov
Enzymatic Systems Involved in S-Allyl-L-cysteine Sulfoxide Biosynthesis
Several key enzymes have been identified as playing crucial roles in the biosynthetic pathway of alliin.
γ-Glutamyl Transpeptidases (GGTs): These enzymes are responsible for catalyzing the removal of the γ-glutamyl group from γ-glutamyl-S-allyl-L-cysteine to produce S-allyl-L-cysteine. spandidos-publications.comnih.gov In garlic, three such enzymes have been identified: AsGGT1, AsGGT2, and AsGGT3. spandidos-publications.com AsGGT1 and AsGGT2 are thought to be involved in alliin biosynthesis in the leaves during bulb formation, while AsGGT3 may play a role in the bulbs after dormancy. spandidos-publications.com
Flavin-containing Monooxygenase (FMO): This enzyme is responsible for the S-oxygenation of S-allyl-L-cysteine, the final step in the formation of alliin. nih.govspandidos-publications.com This reaction is stereospecific, resulting in the (+)-alliin isomer. liverpool.ac.uk
When garlic tissue is damaged, another enzyme, alliinase (also known as C-S lyase), which is physically separated from alliin in intact cells, is released. liverpool.ac.ukresearchgate.net Alliinase then rapidly converts alliin into allylsulfenic acid, pyruvic acid, and ammonia. nih.gov Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form allicin. researchgate.net
Flavin-Containing Monooxygenases (FMOs) in S-Oxidation
The final step in the biosynthesis of alliin is the stereospecific S-oxidation of S-allyl-L-cysteine (SAC). This crucial conversion is catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). mdpi.comresearchgate.net Research has identified a specific FMO in garlic (Allium sativum), designated AsFMO1, which is responsible for this reaction. mdpi.comresearchgate.net
The enzymatic activity of AsFMO1 is dependent on the presence of NADPH and flavin adenine (B156593) dinucleotide (FAD), a characteristic feature of FMOs. mdpi.comresearchgate.net This enzyme demonstrates high substrate specificity, preferentially catalyzing the S-oxygenation of S-allyl-L-cysteine over its precursor, γ-glutamyl-S-allyl-L-cysteine. This preference suggests that in the biosynthetic sequence, the removal of the γ-glutamyl group precedes the S-oxidation step. mdpi.comresearchgate.net
Cellular localization studies have shown that AsFMO1 resides in the cytosol, where the S-oxidation of SAC to alliin occurs. mdpi.com The reaction catalyzed by AsFMO1 is stereoselective, almost exclusively producing the naturally occurring (+)-S-allyl-L-cysteine sulfoxide (alliin). mdpi.comresearchgate.net
Table 1: Characteristics of AsFMO1 in Alliin Biosynthesis
| Property | Description |
| Enzyme Class | Flavin-Containing Monooxygenase (FMO) |
| Gene Name | AsFMO1 |
| Substrate | S-allyl-L-cysteine (SAC) |
| Product | (+)-S-allyl-L-cysteine sulfoxide (alliin) |
| Cofactors | NADPH, FAD |
| Cellular Location | Cytosol |
| Stereoselectivity | Produces the natural (+) isomer of alliin |
Cysteine Synthase and Its Role in Precursor Formation
Cysteine synthase, also known as O-acetylserine (thiol) lyase, plays a pivotal role in the formation of S-allyl-L-cysteine, the direct precursor to alliin. researchgate.net This enzyme is central to the assimilation of sulfur into organic compounds within the plant. One of the proposed biosynthetic routes for alliin involves the direct thioalkylation of a serine derivative, a reaction catalyzed by cysteine synthase. researchgate.net
In this pathway, cysteine synthase facilitates the reaction between an activated form of serine, O-acetylserine, and an allyl thiol donor to form S-allyl-L-cysteine. researchgate.net This route represents a key branching point from primary metabolism to the specialized synthesis of sulfur-containing secondary metabolites in Allium species. The expression of genes related to cysteine and serine biosynthesis has been observed to be upregulated in response to stimuli such as wounding, suggesting a link between stress responses and the production of alliin precursors.
Putative Enzymes for Allyl Group Incorporation
The precise origin of the allyl group and the specific enzymes responsible for its incorporation into the alliin precursor remain an area of active investigation. researchgate.net While the downstream steps of the biosynthetic pathway are becoming clearer, the initial attachment of the allyl moiety is not yet fully elucidated.
One of the leading hypotheses suggests that the biosynthesis of S-alk(en)ylcysteine sulfoxides originates from glutathione. researchgate.net This proposed pathway involves the S-alk(en)ylation of the cysteine residue within the glutathione molecule. Subsequent enzymatic steps would then modify this initial conjugate. These modifications include the removal of the glycyl and γ-glutamyl groups, ultimately leading to the formation of S-allyl-L-cysteine. However, the specific enzymes, such as a putative S-allyltransferase that would catalyze the initial addition of the allyl group to glutathione or another acceptor molecule, have not yet been definitively identified.
Transcriptomic and Proteomic Studies on Biosynthesis Regulation
Transcriptomic and proteomic analyses have begun to shed light on the regulation of S-allyl-L-cysteine sulfoxide biosynthesis, revealing how various factors can influence the expression of key genes and the accumulation of alliin.
Studies combining transcriptomic and metabolomic approaches have demonstrated that nutrient availability, particularly the interplay between sulfur and nitrogen, significantly impacts alliin content. mdpi.com The combined application of sulfur and nitrogen fertilizers has been shown to increase the expression of genes involved in glutathione metabolism and amino acid biosynthesis, leading to a corresponding increase in alliin levels in garlic bulbs. mdpi.com
Transcriptome analysis of chive (Allium schoenoprasum) has revealed tissue-specific expression of genes related to alliin biosynthesis. Genes involved in sulfur assimilation are predominantly expressed in the white stalk, while the expression of genes encoding enzymes for the biosynthesis of S-alk(en)ylcysteine sulfoxides, such as γ-glutamyl transpeptidase (GGT) and flavin-containing monooxygenase (FMO), is higher in the green leaves. researchgate.netnih.gov This suggests that the green leaves are the primary site of alliin synthesis, from where it is then transported to the storage organs. researchgate.netnih.gov
Furthermore, physical stress, such as wounding of garlic leaves, has been shown to induce the upregulation of genes integral to the biosynthetic pathways of cysteine and serine. This indicates that alliin production may be part of the plant's defense mechanism, with its synthesis being regulated in response to external stimuli. While these studies provide valuable insights, a complete understanding of the regulatory network, including the specific transcription factors and signaling pathways that control alliin biosynthesis, requires further research.
Table 2: Summary of Transcriptomic Findings on Alliin Biosynthesis Regulation
| Factor/Condition | Tissue | Observed Effect on Gene Expression | Reference |
| Sulfur & Nitrogen Fertilization | Garlic Bulb | Upregulation of genes in glutathione and amino acid metabolism | mdpi.com |
| Tissue-Specific Expression | Chive | Sulfur assimilation genes higher in white stalk; GGT & FMO genes higher in green leaves | researchgate.netnih.gov |
| Wounding | Garlic Leaf | Upregulation of genes in cysteine and serine biosynthesis pathways |
Chemical Synthesis and Analogue Development for S Allyl Dl Cysteine Sulfoxide Research
Synthetic Methodologies for S-Allyl-DL-cysteine Sulfoxide (B87167) and Its Stereoisomers
The synthesis of S-Allyl-DL-cysteine Sulfoxide, commonly known as alliin (B105686), and its specific stereoisomers is crucial for research into its biological activities. Various methods, ranging from classical chemical synthesis to advanced biotechnological approaches, have been developed to produce this compound.
Chemical Synthesis Routes from L-Cysteine and Derivatives
The foundational chemical synthesis of alliin typically involves a two-step process starting from the amino acid L-cysteine.
The initial and most widely cited method begins with the alkylation of L-cysteine using allyl bromide. This reaction yields S-allyl-L-cysteine, also referred to as deoxyalliin. wikipedia.orgresearchgate.netnih.gov The subsequent step involves the oxidation of the sulfide (B99878) group in deoxyalliin to a sulfoxide. researchgate.net Hydrogen peroxide is a common oxidizing agent for this transformation. researchgate.netmdpi.com However, this oxidation process generally results in a mixture of diastereomers, as the oxygen can be added to either face of the sulfur atom, producing both (+) and (-) isomers of alliin. wikipedia.org
To achieve greater control over the stereochemistry, more refined methods have been developed. One such approach utilizes conditions similar to the Sharpless asymmetric epoxidation. wikipedia.org This method employs a chiral catalyst, often produced from diethyl tartrate and titanium isopropoxide, to direct the stereospecific oxidation of the sulfur atom, allowing for the targeted synthesis of a specific diastereomer. wikipedia.orgresearchgate.net
Table 1: Overview of Chemical Synthesis Routes for Alliin
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Outcome |
|---|---|---|---|---|
| Alkylation | L-Cysteine | Allyl bromide | S-allyl-L-cysteine (Deoxyalliin) | Formation of the allyl-sulfur bond. researchgate.net |
| Oxidation (Non-specific) | S-allyl-L-cysteine | Hydrogen peroxide | This compound (Alliin) | Produces a mix of diastereomers. wikipedia.orgresearchgate.net |
| Oxidation (Stereospecific) | Protected S-allyl-L-cysteine | Titanium isopropoxide, Diethyl tartrate | Specific L-alliin stereoisomer | Achieves asymmetric sulfur oxidation. wikipedia.orgresearchgate.net |
Enzymatic Cascade Reactions for Stereospecific Production
Enzymatic methods offer a powerful alternative to chemical synthesis, providing high stereospecificity under mild reaction conditions. Cascade reactions, where multiple enzymatic steps are combined in a single pot, have been engineered for the efficient production of alliin.
A notable example involves a one-pot synthesis using a whole-cell biocatalyst. nih.gov Researchers have developed a system using genetically engineered Escherichia coli to produce (+)-alliin from simple, readily available substrates. This system relies on the co-expression of two key enzymes: tryptophan synthase and L-isoleucine hydroxylase. nih.gov The cascade initiates with the synthesis of S-allyl-L-cysteine from allyl thiol and a cysteine precursor, a reaction catalyzed by tryptophan synthase. Subsequently, L-isoleucine hydroxylase specifically catalyzes the S-oxidation of S-allyl-L-cysteine to produce the desired (+)-alliin stereoisomer. nih.gov This biocatalytic process has demonstrated high productivity, reaching concentrations of up to 110 mM. nih.gov This integrated approach avoids the need for isolating intermediates and circumvents the use of potentially harsh chemical reagents.
Biotransformation Approaches Using Genetically Engineered Microorganisms
The use of genetically engineered microorganisms represents a sophisticated biotransformation strategy for producing this compound. This approach leverages the metabolic machinery of microbes, which can be tailored for specific synthetic pathways.
As detailed in the enzymatic cascade section, Escherichia coli has been successfully engineered to serve as a cellular factory for (+)-alliin synthesis. nih.gov The process involves introducing and co-expressing the genes that code for the necessary enzymes, such as tryptophan synthase from Aeromonas hydrophila and L-isoleucine hydroxylase from Bacillus thuringiensis. nih.gov
Further optimization of the microbial host can significantly enhance production yields. For instance, deleting the native tryptophanase gene in the E. coli host has been shown to double the yield of alliin. nih.gov This modification prevents the degradation of substrates and intermediates, channeling them more efficiently into the desired biosynthetic pathway. Such biotransformation methods are advantageous as they are environmentally friendly and can be scaled up for industrial production, providing a stable and safe supply of S-substituted-L-cysteine sulfoxides. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
To explore the full potential of this compound and to understand its biological mechanisms, researchers design and synthesize a variety of analogues and derivatives. These modified compounds are instrumental in structure-activity relationship studies and in probing molecular interactions.
Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies involve systematically altering the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are responsible for its biological effects. youtube.com For this compound, modifications have been explored at several key positions.
Key modifications include:
Alteration of the Allyl Group: The structure of the allyl side chain can be modified. For example, its isomer, isoalliin (B1237514) (S-1-propenyl-L-cysteine sulfoxide), is a major organosulfur compound in onions and has been synthesized for comparative studies. researchgate.netbenthamscience.com
Substitution of the Sulfur Atom: The sulfur atom can be replaced with other elements. The synthesis of selenoalliin, a selenium analogue of alliin, has been reported, allowing for investigation into the role of the sulfur atom in the compound's activity. researchgate.netbenthamscience.com
Modification of the Cysteine Backbone: The carboxyl or amino groups of the cysteine moiety can be esterified or amidated to alter the molecule's polarity, solubility, and cell permeability. nih.gov
A study on S-allyl-L-cysteine (SAC) and gallic acid conjugates revealed important SAR insights for anti-inflammatory activity. nih.gov It was found that esterifying the carboxyl group, extending the carbon chain, and methoxylating the phenol (B47542) hydroxy group could enhance the compound's efficacy. nih.gov
Table 2: Examples of this compound Analogues for SAR Studies
| Analogue Name | Structural Modification | Purpose of Modification |
|---|---|---|
| Isoalliin | Isomerization of the allyl group (prop-2-enyl to prop-1-enyl). benthamscience.com | To compare the activity of different alkenyl isomers. |
| Selenoalliin | Replacement of the sulfur atom with a selenium atom. benthamscience.com | To investigate the role of the chalcogen atom in biological activity. |
| SAC-Gallic Acid Conjugates | Amide linkage of S-allyl-cysteine to gallic acid derivatives. nih.gov | To explore the effects of adding a polyphenol moiety and modifying functional groups on anti-inflammatory properties. |
Development of Hybrid Molecules for Mechanistic Investigations
Hybrid molecules are created by covalently linking two or more distinct pharmacophores to produce a single chemical entity. This strategy is employed to investigate synergistic effects, explore new mechanisms of action, or target specific biological pathways.
Researchers have synthesized a series of hybrid compounds by combining S-allyl cysteine esters with caffeic acid, a known antioxidant, to form S-allyl cysteine ester-caffeic acid amides. nih.gov These hybrids were evaluated for their anticancer activity against human colon adenocarcinoma cells. The study found that several of the hybrid molecules exhibited significantly higher potency and selectivity compared to the parent compounds (S-allyl cysteine and caffeic acid) or the standard drug 5-fluorouracil. nih.gov Mechanistic investigations revealed that these hybrids could induce mitochondrial depolarization, suggesting an apoptotic cell death pathway, and cause cell cycle arrest, indicating an additional cytostatic effect. nih.gov Such hybrid molecules serve as powerful chemical probes to elucidate the complex mechanisms underlying the biological effects of S-allyl cysteine derivatives.
Strategies for Isotopic Labeling in Metabolic and Mechanistic Research
The study of the metabolic fate and reaction mechanisms of this compound (alliin) is greatly facilitated by isotopic labeling. This technique involves the incorporation of stable or radioactive isotopes into the molecule, allowing researchers to track its transformation and interactions within biological systems or chemical reactions. The strategies for labeling can be broadly categorized into chemical synthesis, enzymatic synthesis, and in vivo biosynthesis, each offering distinct advantages for specific research questions.
Chemical Synthesis with Labeled Precursors
Chemical synthesis provides a direct and versatile route to isotopically labeled this compound. This approach allows for precise control over the position of the isotopic label, which is crucial for detailed mechanistic and metabolic studies. The general synthetic pathway involves two main steps: the S-alkylation of cysteine with an allyl group to form S-allyl-cysteine (deoxyalliin), followed by stereospecific oxidation of the sulfur atom to yield the sulfoxide.
Labeling the Cysteine Backbone: To label the core amino acid structure, commercially available isotopically labeled L-cysteine can be used as the starting material. For instance, L-cysteine labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Sulfur-34 (³⁴S) can be reacted with an unlabeled allyl source, such as allyl bromide. This strategy is fundamental for tracing the fate of the entire cysteine-derived portion of the molecule through metabolic pathways.
Labeling the Allyl Group: Conversely, to investigate the metabolism of the allyl moiety specifically, an unlabeled L-cysteine is reacted with an isotopically labeled allylating agent. For example, allyl bromide with ¹³C at one or more positions, or deuterium (B1214612) (²H) labels, can be synthesized and used. This allows for the tracking of the allyl group as it is converted into various volatile sulfur compounds after the action of the enzyme alliinase.
Stereospecific Oxidation: The final step, the oxidation of the sulfide in S-allyl-cysteine to a sulfoxide, is critical. Non-stereospecific oxidation using agents like hydrogen peroxide results in a mixture of diastereomers. mdpi.com For studies requiring the biologically active diastereomer, stereospecific oxidation methods are employed, which can utilize chiral catalysts to ensure the correct stereochemistry at the sulfur atom. mdpi.com
Enzymatic Synthesis for Specific Labeling
Enzymatic methods offer a highly specific way to synthesize labeled precursors, particularly isotopically labeled L-cysteine. Bacterial cysteine synthases can be employed to incorporate isotopic sulfur atoms into the sulfhydryl group of L-cysteine with high efficiency. researchgate.netnih.gov For example, recombinant cysteine synthase enzymes can catalyze the reaction between O-acetyl-L-serine and a ³⁴S-labeled sodium sulfide to produce ³⁴S-L-cysteine. researchgate.netnih.gov This method can also be adapted for dual labeling; by using ¹⁵N-labeled L-serine as a substrate, it is possible to synthesize L-cysteine labeled with both ³⁴S and ¹⁵N. researchgate.netnih.gov The resulting isotopically labeled L-cysteine can then be isolated and used as a precursor in the chemical synthesis of this compound as described above.
In Vivo Biosynthesis using Labeled Feeds
Another powerful strategy involves using the natural biosynthetic machinery of Allium species. By supplying garlic or onion plants or tissue cultures with simple, isotopically labeled nutrients, the plants incorporate these isotopes into the this compound molecule. For instance, tracing studies have utilized labeled valine to demonstrate its role as a precursor for the allyl side chain. nih.gov Similarly, feeding plants with ¹⁴C-labeled serine has been used to track the incorporation of the carbon skeleton into the amino acid portion of alliin and other S-alkyl-L-cysteine sulfoxides. core.ac.uk While this method is less direct for producing large quantities of purified labeled compound, it is invaluable for elucidating the biosynthetic pathways themselves and understanding how the molecule is constructed in nature.
Applications in Metabolic and Mechanistic Research
Once synthesized, isotopically labeled this compound serves as a powerful tracer. In metabolic studies, the labeled compound is introduced into a biological system (e.g., cell cultures, animal models), and its journey is monitored. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the labeled compound and its metabolites. nih.govnih.gov This allows researchers to map its absorption, distribution, and excretion, and to identify the various downstream products formed, such as allicin (B1665233) and its subsequent transformation products. nih.gov
For mechanistic research, labeled this compound is used as a substrate for enzymes like alliinase. researchgate.net By observing how the isotopic label is distributed in the products of the enzymatic reaction, detailed insights into the reaction mechanism can be obtained. For example, using deuterium-labeled substrates can help determine if the cleavage of a specific C-H bond is a rate-limiting step in the enzymatic process.
The following table summarizes the primary strategies for isotopic labeling and their applications in research.
| Labeling Strategy | Isotope Used | Labeled Precursor | Methodology | Primary Research Application |
|---|---|---|---|---|
| Chemical Synthesis | ¹³C, ¹⁵N, ³⁴S | L-cysteine | Alkylation of labeled L-cysteine with allyl bromide, followed by oxidation. | Tracing the metabolic fate of the cysteine backbone. |
| Chemical Synthesis | ¹³C, ²H | Allyl Bromide | Alkylation of L-cysteine with labeled allyl bromide, followed by oxidation. | Tracing the metabolic fate of the allyl moiety. |
| Enzymatic Synthesis | ³⁴S, ¹⁵N | Sodium Sulfide, L-Serine | Use of bacterial cysteine synthases to create labeled L-cysteine for subsequent chemical synthesis. researchgate.netnih.gov | Producing specifically labeled precursors for metabolic studies. |
| In Vivo Biosynthesis | ¹³C, ¹⁴C | Valine, Serine | Feeding labeled simple molecules to Allium plants or tissue cultures. nih.govcore.ac.uk | Elucidating the natural biosynthetic pathway of the compound. |
Advanced Analytical Methodologies for S Allyl Dl Cysteine Sulfoxide in Research Settings
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography is the cornerstone for the analysis of S-Allyl-DL-cysteine Sulfoxide (B87167), providing the necessary separation from complex sample components. The choice of technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of S-Allyl-DL-cysteine Sulfoxide. Reversed-phase HPLC methods are commonly applied for the separation of S-alk(en)yl-L-cysteines and their corresponding sulfoxide isomers. nih.govsemanticscholar.org To enhance detection by UV or fluorescence detectors, a pre-column derivatization step is often necessary. nih.gov Common derivatizing agents include o-phthaldialdehyde (OPA) and dansyl chloride. nih.govresearchgate.netresearchgate.net The selection of the mobile phase is critical for achieving optimal separation; typical mobile phases consist of a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as methanol or acetonitrile). researchgate.netetsu.edu
The application of HPLC allows for the quantification of this compound in various samples, including fresh garlic, dried extracts, and commercial preparations. nih.govsemanticscholar.org For instance, studies have reported alliin (B105686) content ranging from less than 0.1% to 1.15% of fresh weight in different garlic samples, highlighting the significant natural variation of this compound. nih.gov
Interactive Table: HPLC Methods for this compound and Related Compounds
| Analytical Method | Column | Mobile Phase | Derivatization Agent | Detection | Application |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Methanol/Water (50:50) | O-phthaldialdehyde/tert-butylthiol | Fluorescence | Quantification in garlic samples nih.gov |
| Reversed-Phase HPLC | Poroshell C-18 | 45% Sodium Acetate Buffer (pH 5) and 55% Methanol | Dansyl Chloride | DAD (Diode-Array Detection) | Quantification in black garlic researchgate.netmdpi.com |
For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. preprints.orgmdpi.comresearchgate.net This technique offers short analysis times, often around 2 minutes, and allows for the precise quantification of the analyte. preprints.orgmdpi.comresearchgate.net The method typically employs a C18 column and a mobile phase consisting of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid or ammonium acetate. preprints.orgresearchgate.netsemanticscholar.org
Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netsemanticscholar.org For the related compound S-allyl-cysteine, the transition m/z 162.0 → 145.0 is commonly used. researchgate.netsemanticscholar.org These methods have been successfully developed and validated for pharmacokinetic studies in rat plasma. researchgate.netsemanticscholar.org
Interactive Table: UHPLC-MS/MS Methods for S-Allyl Cysteine Analysis
| Analytical Method | Column | Mobile Phase | Flow Rate | Total Run Time | MS Transition (m/z) | Application |
|---|---|---|---|---|---|---|
| UHPLC-MS/MS | Waters ACQUITY C18 (100.0 mm; 1.70 µm) | Methanol: 0.10% Formic Acid (92:08) | 0.30 mL/min | 2.0 min | 162.00/73.10 | Bioanalysis and pharmacokinetics preprints.orgmdpi.comresearchgate.net |
| LC-ESI-MS/MS | Mixed-mode C18 and cation-exchange | 2 mM Ammonium Acetate (pH 3.5) and Acetonitrile (75:25, v/v) | 0.3 mL/min | Not Specified | 162.0 → 145.0 | Pharmacokinetic monitoring in rat plasma researchgate.netsemanticscholar.org |
When this compound is enzymatically or thermally degraded, it forms a variety of volatile organosulfur compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the characterization of these volatile metabolites. researchgate.netnih.gov Compounds such as diallyl disulfide, diallyl sulfide (B99878), and allyl methyl sulfide can be identified in samples like garlic extracts or even in breath after garlic consumption. researchgate.netnih.gov
However, the analysis of certain thermally labile compounds, such as allicin (B1665233), by GC-MS can be challenging due to degradation during the analysis. researchgate.net For these compounds, HPLC is often a more suitable technique. researchgate.net Nevertheless, GC-MS remains a powerful tool for identifying the profile of volatile compounds that contribute to the characteristic aroma and potential bioactivity of garlic and its derivatives. researchgate.net
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to remove interferences and concentrate the analyte before chromatographic analysis. For solid samples like garlic, extraction is typically performed using aqueous-organic solvent mixtures, such as methanol/water or ethanol/water. nih.govbezmialemscience.org For biological fluids like plasma, a simple and rapid deproteinization step is often employed, using agents like methanol containing acetic acid. researchgate.netsemanticscholar.org
To improve chromatographic properties and detection sensitivity, derivatization is frequently used.
Dansyl Chloride: This reagent reacts with the primary amino group of this compound, allowing for sensitive fluorescence or UV detection. researchgate.netresearchgate.net This method has been successfully used for the analysis of various S-substituted cysteine derivatives in Allium species. researchgate.net
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, which can be readily detected. nih.gov
Sample clean-up procedures, such as solid-phase extraction (SPE) with C18 or SCX cartridges, can be incorporated to further purify the sample extract before analysis. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation in Research
In research settings, confirming the identity and structure of an isolated or synthesized compound is paramount. Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. For this compound, IR spectra can confirm the presence of the sulfoxide bond and the functional groups characteristic of an amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, NMR spectroscopy can be used to confirm the presence of the allyl group, specifically the vinyl bond.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, which helps in confirming its elemental composition. Fragmentation patterns observed in MS/MS can provide further structural information.
Together, these spectroscopic techniques provide unambiguous structural elucidation of this compound, which is essential for verifying reference standards and characterizing novel derivatives.
Bioanalytical Method Development and Validation for Research Applications
For research applications, particularly those involving pharmacokinetic studies, it is essential that the analytical methods are properly validated to ensure their accuracy and reliability. The validation of bioanalytical methods typically follows guidelines from regulatory agencies like the US Food and Drug Administration (US FDA). preprints.orgmdpi.com
Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For UHPLC-MS/MS methods for S-allyl-cysteine, linear ranges of 1.0–1000.0 ng/mL have been established. preprints.orgmdpi.comresearchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. For bioanalytical methods, intra- and inter-day accuracy and precision are evaluated at multiple quality control (QC) concentrations. preprints.orgmdpi.comresearchgate.net Reported accuracies are often within 92-99%, with precision (relative standard deviation) values typically below 5%. preprints.orgmdpi.comresearchgate.net
Recovery: This parameter assesses the efficiency of the sample preparation process. Recoveries for S-allyl-cysteine from plasma have been reported to be in the range of 77-81%. preprints.orgmdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) must be evaluated to ensure that the sample integrity is maintained throughout the analytical process. preprints.orgmdpi.com
Metabolic Fate and Biotransformation Pathways of S Allyl Dl Cysteine Sulfoxide in Preclinical and Cellular Models
Enzymatic Degradation by Alliinase (C-S Lyase) in Plant Tissue Homogenates
S-Allyl-L-cysteine sulfoxide (B87167) (also known as alliin), the primary odorless sulfur-containing amino acid in intact garlic (Allium sativum), undergoes rapid enzymatic degradation when the plant's cellular structure is disrupted. researchgate.netresearchgate.net This biotransformation is catalyzed by the enzyme alliinase (EC 4.4.1.4), a pyridoxal-phosphate-dependent C-S lyase. nih.govwikipedia.org In intact plant cells, alliinase is sequestered in the vacuoles, physically separated from its substrate, alliin (B105686), which resides in the cytoplasm. researchgate.netnih.govplos.org Upon tissue damage, such as crushing or cutting, the compartmentalization is breached, allowing the enzyme to come into contact with its substrate and initiate a cascade of chemical reactions. researchgate.netplos.org
The catalytic action of alliinase on S-allyl-L-cysteine sulfoxide is a two-step process. First, the enzyme cleaves the carbon-sulfur bond, yielding two initial products: the highly reactive allylsulfenic acid and dehydroalanine (B155165). nih.govresearchgate.net The dehydroalanine is unstable and spontaneously hydrolyzes to form pyruvic acid and ammonia. nih.govnih.gov
In the second step, two molecules of the newly formed allylsulfenic acid undergo a spontaneous condensation reaction. nih.govnih.gov This self-condensation results in the formation of diallyl thiosulfinate, a compound commonly known as allicin (B1665233). researchgate.netresearchgate.net The theoretical stoichiometric ratio for this enzymatic conversion is two molecules of alliin to produce one molecule of allicin. researchgate.net Allicin is the principal thiosulfinate generated in crushed garlic and is responsible for its characteristic pungent aroma. researchgate.net
The primary product of the alliinase reaction, allicin, is a potent but unstable molecule. researchgate.netplos.org It serves as a key defense compound for the plant, exhibiting a broad range of antimicrobial activities against bacteria and fungi, thereby protecting the damaged tissue from pathogens. nih.govresearchgate.nettandfonline.com The biological activity of allicin is largely attributed to its reactive thiosulfinate group, which can interact with thiol (-SH) groups in proteins, potentially inactivating essential enzymes in microbes. nih.govresearchgate.net
Due to its inherent instability, allicin readily decomposes into a variety of more stable, lipid-soluble organosulfur compounds. These secondary metabolites include diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). nih.govnih.gov The research implications of these enzymatic products are extensive. Allicin and its derivatives are subjects of numerous in vitro and in vivo studies exploring their potential biological effects, including antioxidant, anti-inflammatory, and anticancer activities. bohrium.com Much of the research on the health-related properties of garlic focuses on the bioactivity of these sulfur compounds, which are generated as a direct consequence of alliinase activity. mdpi.comrsc.org
| Compound | Abbreviation | Formation Pathway | Key Research Implication |
|---|---|---|---|
| Allylsulfenic Acid | - | Direct product of alliinase action on alliin | Highly reactive intermediate |
| Allicin (Diallyl thiosulfinate) | - | Spontaneous condensation of two allylsulfenic acid molecules | Potent antimicrobial and defense compound nih.govresearchgate.net |
| Diallyl Disulfide | DADS | Decomposition product of allicin | Studied for various biological activities nih.gov |
| Diallyl Trisulfide | DATS | Decomposition product of allicin | Studied for various biological activities nih.gov |
Biotransformation in Mammalian Systems (In Vitro and Animal Models)
In mammalian systems, the metabolic fate of orally ingested S-Allyl-L-cysteine Sulfoxide is complex. The compound can be absorbed from the small intestine largely in its intact form. nih.gov However, a portion may be metabolized within the intestine, potentially by gut microbiota or enzymes, to form allylsulfenic acid and subsequently its derivative compounds like DADS. nih.govmdpi.com Once absorbed into the bloodstream, the downstream metabolites of alliin and allicin undergo further biotransformation, primarily involving conjugation and oxidation pathways. nih.gov
Allicin, if formed in the gut or ingested, is highly reactive and readily interacts with endogenous thiols such as L-cysteine and glutathione (B108866). nih.gov This interaction leads to the formation of S-allyl-mercaptocysteine (SAMC) and S-allyl-mercaptoglutathione, respectively. nih.govmdpi.com The more stable decomposition product, DADS, can also react with glutathione to yield S-allyl-glutathione. nih.gov This glutathione conjugate is then enzymatically processed by γ-glutamyl transpeptidase and cysteinylglycinase to produce S-Allyl-L-cysteine (SAC). nih.gov SAC itself is a key, stable, and bioavailable organosulfur compound. researchgate.net Following administration of SAC to preclinical animal models, several metabolites have been identified in plasma and urine, including S-allyl-L-cysteine sulfoxide (SACS, or alliin), L-γ-glutamyl-S-allyl-L-cysteine, and N-acetylated conjugates. researchgate.netnih.gov
A primary metabolic route for SAC in mammalian systems is N-acetylation, which is a common detoxification pathway for cysteine-S-conjugates. nih.gov This reaction, catalyzed by cysteine-S-conjugate N-acetyltransferase, converts SAC into N-acetyl-S-allyl-L-cysteine (NAc-SAC), a mercapturic acid derivative that is readily excreted in the urine. nih.govresearchgate.net
Further biotransformation can occur via S-oxidation. NAc-SAC can be oxidized to form N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). nih.gov Alternatively, NAc-SACS can be formed through a different pathway where SAC is first oxidized back to S-allyl-L-cysteine sulfoxide (SACS/alliin), which is then N-acetylated. researchgate.netnih.gov In studies with rats administered SAC, NAc-SAC and NAc-SACS were identified as the major urinary metabolites. researchgate.net
| Metabolite | Abbreviation | Formation Pathway(s) | Significance |
|---|---|---|---|
| N-acetyl-S-allyl-L-cysteine | NAc-SAC | N-acetylation of SAC | Major urinary metabolite; mercapturic acid researchgate.netresearchgate.net |
| N-acetyl-S-allyl-L-cysteine sulfoxide | NAc-SACS | S-oxidation of NAc-SAC; N-acetylation of SACS | Key urinary sulfoxide metabolite nih.govresearchgate.net |
| S-allyl-L-cysteine sulfoxide | SACS | S-oxidation of SAC | Metabolite also found as parent compound in garlic nih.gov |
The S-oxidation of these compounds is mediated by a different class of enzymes. Research indicates the involvement of flavin-containing monooxygenases (FMOs) in the in vivo sulfoxidation of SAC. researchgate.net In vitro experiments using rat liver microsomes have shown that SAC is a more readily oxidized substrate for FMOs than its N-acetylated counterpart, NAc-SAC. researchgate.net This highlights the complex interplay of various hepatic and renal enzymes in the comprehensive biotransformation of garlic-derived organosulfur compounds in preclinical models. nih.govijbcp.com
Role of Microbial Biotransformation in Gut Models
The metabolic fate of S-Allyl-DL-cysteine Sulfoxide, commonly known as alliin, is significantly influenced by the enzymatic activities of the gut microbiota. In preclinical and in vitro gut models, it has been demonstrated that alliin undergoes biotransformation primarily in the small intestine, a process attributed to the enzymatic action of resident bacteria.
Upon reaching the small intestine, a portion of orally administered alliin is absorbed intact into the bloodstream. However, a significant fraction is metabolized by gut microorganisms. This biotransformation is thought to be carried out by bacteria possessing the enzyme C-S lyase. This enzymatic action on alliin leads to the production of several metabolites, including allyl sulfenic acid, pyruvic acid, and ammonia.
Allyl sulfenic acid is a highly reactive and unstable intermediate. Consequently, it rapidly undergoes further conversion into more stable organosulfur compounds. The primary metabolites formed from the condensation of allyl sulfenic acid are diallyl disulfide (DADS) and diallyl monosulfide (DAS). These compounds are responsible for many of the characteristic odors and biological activities associated with garlic.
While the general metabolic pathway has been outlined, research is ongoing to identify the specific species of gut bacteria responsible for the biotransformation of alliin. It is hypothesized that various bacteria within the gut microbiome possess the necessary C-S lyase enzymes to carry out this conversion. For instance, studies have shown that methionine γ-lyase from Citrobacter freundii can catalyze the β-elimination of alliin to produce thiosulfinates. nih.gov The composition and diversity of an individual's gut microbiota can therefore influence the extent and nature of alliin metabolism, potentially impacting its physiological effects.
The table below summarizes the key steps and findings related to the microbial biotransformation of this compound in gut models.
Microbial Biotransformation of this compound in Gut Models
| Substrate | Transforming Agent/Enzyme | Resulting Metabolites | Key Research Findings |
|---|---|---|---|
| This compound (Alliin) | Gut Microbiota (specific species under investigation); Bacterial C-S lyase | Allyl sulfenic acid, Pyruvic acid, Ammonia | Alliin is partially metabolized in the small intestine by resident bacteria, leading to the formation of these initial breakdown products. This enzymatic cleavage is a critical first step in its biotransformation. |
| Allyl sulfenic acid | Spontaneous condensation | Diallyl disulfide (DADS), Diallyl monosulfide (DAS) | As a highly reactive intermediate, allyl sulfenic acid is rapidly converted into more stable and odorous compounds like DADS and DAS. |
| This compound (Alliin) | Methionine γ-lyase from Citrobacter freundii | Thiosulfinates | This bacterial enzyme has been shown to effectively catalyze the β-elimination of alliin, demonstrating a specific microbial enzymatic pathway for its metabolism. nih.gov |
Molecular and Cellular Mechanisms of Biological Activity of S Allyl Dl Cysteine Sulfoxide in Vitro and Preclinical in Vivo
Modulation of Cellular Redox Homeostasis
Alliin (B105686) plays a significant role in maintaining cellular redox balance through both indirect and direct antioxidant mechanisms. It enhances the endogenous antioxidant defense systems and exhibits direct radical scavenging capabilities.
Alliin fortifies the cell's intrinsic antioxidant capacity by activating key signaling pathways and upregulating the expression and activity of crucial antioxidant enzymes.
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in response to oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.commdpi.com
In vitro studies using HepG2 cells have demonstrated that S-allyl-l-cysteine sulfoxide (B87167) (ACSO) induces the nuclear translocation of Nrf2, which is a critical initial step for the induction of antioxidative and detoxifying enzymes. mdpi.comresearchgate.net This activation of the Nrf2-ARE pathway is considered a primary mechanism by which ACSO exerts its protective effects against cellular damage. mdpi.com The interaction of electrophiles with specific cysteine residues in Keap1 is a key trigger for Nrf2 release and subsequent nuclear translocation. mdpi.comnih.gov
Glutathione (B108866) (GSH) is a vital cellular antioxidant, and its synthesis and regeneration are critical for maintaining redox homeostasis. nih.gov Alliin has been shown to positively influence the glutathione system. Preclinical studies in rats have demonstrated that oral administration of ACSO can suppress the decrease in GSH levels and the activities of glutathione S-transferase (GST) and glutathione peroxidase (GPx) induced by toxins like CCl4. nih.gov
The activation of the Nrf2 pathway by ACSO contributes to the upregulation of enzymes involved in glutathione metabolism. mdpi.comnih.gov Nrf2 stimulates the de novo synthesis of GSH by increasing the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. mdpi.com Additionally, it enhances the activity of enzymes like GST and GPx, which utilize GSH to neutralize reactive oxygen species and detoxify harmful compounds. nih.govwikipathways.org
| Enzyme | Effect of CCl4 | Effect of ACSO Pre-treatment | Reference |
|---|---|---|---|
| Glutathione (GSH) Level | Decrease | Suppressed Decrease | nih.gov |
| Glutathione S-Transferase (GST) Activity | Decrease | Suppressed Decrease | nih.gov |
| Glutathione Peroxidase (GPx) Activity | Decrease | Suppressed Decrease | nih.gov |
Superoxide (B77818) dismutase (SOD) and catalase (CAT) are two other critical antioxidant enzymes. nih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov The Nrf2-ARE pathway, activated by compounds like ACSO, also controls the expression of SOD and catalase, suggesting that ACSO could increase the activities of these enzymes. nih.gov This coordinated upregulation of multiple antioxidant enzymes provides a robust defense against oxidative stress. mdpi.com
While a significant part of its antioxidant action is indirect, through the activation of endogenous defenses, S-allyl-l-cysteine (a derivative of alliin) has demonstrated direct scavenging activity against certain reactive oxygen species. mdpi.com The thiol group within the cysteine structure is capable of reacting with and neutralizing free radicals. rsc.org Specifically, S-allylcysteine has been reported to scavenge singlet oxygen and hypochlorous acid. mdpi.com However, some studies suggest that ACSO itself may not be a potent direct free radical scavenger, and its primary role is the induction of protective enzymes. nih.gov
Enhancement of Endogenous Antioxidant Defenses
Influence on Inflammatory Pathways and Cellular Immune Responses
Emerging evidence from in vitro studies indicates that this compound and its related compounds can modulate inflammatory pathways. In a study using human umbilical vein endothelial cells (HUVECs) activated by advanced glycation end products (AGEs), S-allyl cysteine sulfoxide (SACSO) was shown to down-regulate the expression of the Receptor for Advanced Glycation End Products (RAGE), a key receptor that triggers inflammatory responses. europeanreview.org Concurrently, SACSO significantly up-regulated the expression of galectin-3, which can sequester AGE molecules and prevent their engagement with RAGE. europeanreview.org This selective modulation led to a reduction in the expression of the inflammatory marker sICAM-1. europeanreview.org
Furthermore, S-allylcysteine (SAC), a related organosulfur compound, has been shown to possess anti-inflammatory effects in various models. researchgate.net In human osteoarthritis chondrocytes, SAC inhibited the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov It also suppressed the activation of signaling molecules like JNK and inhibited the expression of Toll-like receptor 4 (TLR4), both of which are involved in inflammatory signaling cascades. nih.gov These findings suggest that alliin and its derivatives can exert anti-inflammatory effects by targeting multiple points in inflammatory pathways.
| Cell/Model System | Inflammatory Stimulus | Effect of SACSO/SAC | Key Molecular Targets | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Advanced Glycation End Products (AGEs) | Reduced sICAM-1 expression | Down-regulation of RAGE, Up-regulation of Galectin-3 | europeanreview.org |
| Human Osteoarthritis Chondrocytes | Endogenous inflammatory state | Inhibited IL-1β and IL-6 production | Inhibition of JNK, TLR4 | nih.gov |
Modulation of Pro-inflammatory Cytokines and Mediators
This compound (also known as alliin) has demonstrated notable anti-inflammatory properties through its ability to modulate the expression and release of various pro-inflammatory cytokines and mediators in both in vitro and preclinical in vivo models.
In a study utilizing human umbilical vein endothelial cells (HUVECs), S-Allyl-L-cysteine Sulfoxide (ACSO) was found to significantly reduce the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular cell adhesion molecule-1 (ICAM-1) mRNA transcripts. This is a crucial finding as ICAM-1 is a key adhesion molecule that facilitates the recruitment of leukocytes to sites of inflammation. Furthermore, ACSO markedly inhibited the adhesion of monocytes to endothelial cells and porcine coronary artery rings that had been triggered by TNF-α.
Research on the broader effects of alliin in diet-induced obese mice has shown a decrease in the levels of major pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). While the precise mechanisms are still under investigation, these findings suggest a potential role for this compound in mitigating low-grade chronic inflammation associated with metabolic disorders.
A related compound, S-allyl cysteine (SAC), has also been shown to reduce the expression of the pro-inflammatory cytokine TNF-α and inducible nitric oxide synthase (iNOS) in a murine model of striatal damage. In other preclinical models, SAC and a similar compound, S-ethyl cysteine, when administered, led to a significant decrease in the mRNA expression of several pro-inflammatory markers, including interleukin-1beta (IL-1β), IL-6, and TNF-α in liver tissue.
The table below summarizes the observed effects of this compound and related compounds on key pro-inflammatory molecules.
| Compound | Model System | Pro-inflammatory Cytokine/Mediator | Observed Effect |
| S-Allyl-L-cysteine Sulfoxide (ACSO) | Human Umbilical Vein Endothelial Cells (HUVECs) | Intercellular Cell Adhesion Molecule-1 (ICAM-1) | Significant reduction in TNF-α-induced mRNA expression. |
| S-Allyl-L-cysteine Sulfoxide (Alliin) | Diet-induced obese mice | Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels. |
| S-Allyl-L-cysteine Sulfoxide (Alliin) | Diet-induced obese mice | Interleukin-6 (IL-6) | Decreased levels. |
| S-Allyl-L-cysteine Sulfoxide (Alliin) | Diet-induced obese mice | Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased levels. |
| S-allyl cysteine (SAC) | Murine model of striatal damage | Tumor Necrosis Factor-alpha (TNF-α) | Reduction in expression. |
| S-allyl cysteine (SAC) | Murine model of striatal damage | Inducible Nitric Oxide Synthase (iNOS) | Reduction in expression. |
| S-allyl cysteine (SAC) & S-ethyl cysteine | Mice with methionine- and choline-deficient diet-induced hepatotoxicity | Interleukin-1beta (IL-1β) | Significant decrease in mRNA expression. |
| S-allyl cysteine (SAC) & S-ethyl cysteine | Mice with methionine- and choline-deficient diet-induced hepatotoxicity | Interleukin-6 (IL-6) | Significant decrease in mRNA expression. |
| S-allyl cysteine (SAC) & S-ethyl cysteine | Mice with methionine- and choline-deficient diet-induced hepatotoxicity | Tumor Necrosis Factor-alpha (TNF-α) | Significant decrease in mRNA expression. |
Impact on Nuclear Factor-kappa B (NF-κB) Signaling Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and emerging evidence suggests that this compound can modulate this critical pathway. In an in vitro study with human umbilical vein endothelial cells, ACSO was observed to inhibit the TNF-α-induced phosphorylation of IκB. The phosphorylation and subsequent degradation of IκB are pivotal steps that lead to the activation of NF-κB. By inhibiting IκB phosphorylation, ACSO effectively hinders the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Furthermore, studies on the related compound S-allyl cysteine (SAC) have provided additional insights into the potential mechanisms of action. In human T lymphocytes (Jurkat cells), SAC demonstrated a dose-dependent inhibition of NF-κB activation that was induced by both TNF-α and hydrogen peroxide. This suggests that the antioxidant properties of these compounds may play a role in their ability to block NF-κB activation. In human lung cancer cell lines, S-allyl-L-cysteine was also reported to downregulate NF-κB.
These findings collectively indicate that this compound and its related compounds can interfere with the NF-κB signaling cascade, which likely contributes to their observed anti-inflammatory effects.
Regulation of Cellular Signaling Cascades
Activation of Protein Kinase A (PKA) Pathway
Currently, there is a lack of direct scientific evidence from in vitro or preclinical in vivo studies demonstrating that this compound activates the Protein Kinase A (PKA) signaling pathway. Further research is required to investigate any potential interactions between this compound and the PKA pathway.
Modulation of Cyclic Adenosine Monophosphate Response Element-Binding Protein (CREB)
There is currently no direct scientific evidence from in vitro or preclinical in vivo studies to suggest that this compound modulates the activity of the Cyclic Adenosine Monophosphate Response Element-Binding Protein (CREB). While some research has explored the role of cysteine residues in the DNA-binding domain of CREB in regulating its activity, a direct link to this compound has not been established.
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
At present, there is no available scientific literature from in vitro or preclinical in vivo studies that describes a direct interaction between this compound and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Therefore, any potential modulatory effects of this compound on PPARγ activity remain to be elucidated through future research.
Effects on Cellular Metabolism in Preclinical Models
This compound has been shown to exert beneficial effects on cellular metabolism in preclinical studies, particularly in the context of metabolic disorders.
In a study involving diet-induced obese (DIO) mice, treatment with alliin was found to enhance glucose homeostasis and increase insulin (B600854) sensitivity. Furthermore, the administration of alliin led to an improved lipid profile in these animals. These metabolic improvements were, at least in part, attributed to the modulation of the intestinal microbiota composition induced by alliin. Specifically, a decrease in the family Lachnospiraceae and an increase in the family Ruminococcaceae were observed.
While the direct impact of this compound on energy metabolism at the cellular level is still being investigated, these preclinical findings suggest a role in favorably modulating glucose and lipid metabolism, potentially through indirect effects on the gut microbiome.
The table below summarizes the metabolic effects of this compound observed in a preclinical model.
| Preclinical Model | Metabolic Parameter | Observed Effect |
| Diet-induced obese (DIO) mice | Glucose Homeostasis | Enhanced |
| Diet-induced obese (DIO) mice | Insulin Sensitivity | Increased |
| Diet-induced obese (DIO) mice | Lipid Profile | Improved |
| Diet-induced obese (DIO) mice | Intestinal Microbiota | Modulation (decreased Lachnospiraceae, increased Ruminococcaceae) |
Modulation of Glucose- and Cholesterol-Related Enzymes in Animal Models
Research in diet-induced obese (DIO) animal models indicates that S-allyl-cysteine sulfoxide plays a significant role in regulating glucose and lipid metabolism. phcog.com In studies using C57BL/6J DIO mice, administration of alliin led to enhanced glucose homeostasis and increased insulin sensitivity. phcog.com While it did not significantly affect body weight, it effectively reduced fasting blood glucose levels. phcog.com The compound also demonstrated a positive impact on the lipid profile in these models. phcog.com
Specifically, alliin treatment resulted in a decrease in total triglycerides (TG) and free fatty acids (FFA), along with an increase in high-density lipoprotein (HDL). phcog.com However, no significant changes were observed in the levels of total cholesterol (TC) or low-density lipoprotein (LDL). phcog.com These findings suggest a targeted modulation of the enzymatic pathways involved in glucose utilization and the metabolism of specific lipid fractions. phcog.com
Table 1: Effects of S-Allyl-cysteine Sulfoxide on Metabolic Parameters in DIO Mice
| Parameter | Observed Effect | Reference |
|---|---|---|
| Fasting Blood Glucose | Decreased | phcog.com |
| Insulin Sensitivity | Increased | phcog.com |
| Total Triglycerides (TG) | Decreased | phcog.com |
| Free Fatty Acids (FFA) | Decreased | phcog.com |
| High-Density Lipoprotein (HDL) | Increased | phcog.com |
| Total Cholesterol (TC) | No Significant Change | phcog.com |
Impact on Hepatic and Pancreatic β-Cell Function in Animal Studies
S-allyl-cysteine sulfoxide has demonstrated protective effects on hepatic function in animal models. In diet-induced obese mice, the compound helped mitigate liver stress, as evidenced by a decrease in several key liver enzyme indices, including aspartate aminotransferase (AST) and alkaline phosphatase (ALP). phcog.com Further studies have shown that S-allyl-cysteine sulfoxide can prevent acute hepatic injury induced by toxins like carbon tetrachloride in rats, likely through the induction of detoxifying and antioxidative enzymes.
The impact on pancreatic β-cell function is also an area of investigation, though direct evidence for the sulfoxide is less established than for related compounds like S-allyl cysteine (SAC). Studies on SAC in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, have shown that it can normalize plasma insulin levels and reduce pancreatic oxidative stress. nih.gov Given the close biochemical relationship, these findings suggest potential, yet-to-be-confirmed, parallel effects for S-allyl-cysteine sulfoxide on preserving β-cell function. The progression of hepatic lipid accumulation has been shown to have a direct impact on the deterioration of pancreatic β-cell function, highlighting the importance of the hepato-pancreatic axis in metabolic diseases. nih.gov
Influence on Programmed Cell Death and Survival Mechanisms
S-allyl-cysteine sulfoxide exhibits a context-dependent influence on programmed cell death, capable of both inducing and inhibiting apoptosis, while also modulating other critical cell survival pathways like necroptosis and autophagy.
Induction of Apoptosis in Specific Cell Lines
In the context of oncology, S-allyl-cysteine sulfoxide has been shown to selectively induce apoptosis in cancer cells. A study on human gastric adenocarcinoma (AGS) cells found that alliin inhibited proliferation and prompted apoptosis, while notably not affecting normal intestinal cells. phcog.com The mechanism for this pro-apoptotic effect involves the generation of reactive oxygen species (ROS) and a subsequent decrease in the mitochondrial membrane potential. phcog.com This is mediated by the deregulation of the Bax/Bcl-2 protein ratio, leading to an upregulation of Cytochrome C and activation of the apoptotic cascade. phcog.com
Conversely, in a different biological context, alliin has shown anti-apoptotic effects. In a model of myocardial infarction, alliin treatment significantly decreased hypoxia-induced apoptosis in H9c2 cardiomyocytes. This was accompanied by a reduction in the levels of cleaved caspase-3, a key executioner of apoptosis. This suggests its role in cell death is highly dependent on the cell type and the nature of the cellular stress.
Table 2: Pro-Apoptotic Mechanisms of S-Allyl-cysteine Sulfoxide in Gastric Adenocarcinoma Cells
| Cellular Event | Effect of Alliin | Reference |
|---|---|---|
| Cell Viability (AGS cells) | Decreased | phcog.com |
| Reactive Oxygen Species (ROS) | Increased Generation | phcog.com |
| Mitochondrial Membrane Potential | Decreased | phcog.com |
| Bax/Bcl-2 Protein Ratio | Deregulated (Pro-apoptotic) | phcog.com |
Inhibition of Necroptosis in Myocardial Injury Models
In preclinical models of myocardial infarction (MI), S-allyl-cysteine sulfoxide has been identified as a potent inhibitor of necroptosis, a form of programmed necrosis. researchgate.net Treatment with alliin preserved heart function and reduced the infarct area in the myocardium of mice subjected to MI. researchgate.netresearchgate.net Mechanistic studies revealed that alliin inhibits the expression of key proteins in the necroptosis pathway. researchgate.net Both in vitro studies on cardiomyocytes under hypoxic conditions and in vivo MI models showed that alliin downregulates the expression of Receptor-Interacting Protein 1 (RIP1), Receptor-Interacting Protein 3 (RIP3), and Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), which are essential components for the formation of the necrosome complex that executes necroptotic cell death. researchgate.net
Promotion of Autophagy in Cellular and Animal Models
Alongside its inhibition of necroptosis, S-allyl-cysteine sulfoxide actively promotes autophagy, a cellular process for degrading and recycling damaged components to maintain homeostasis. researchgate.net In the same myocardial infarction models, alliin treatment was found to enhance autophagy in cardiomyocytes both in vitro and in vivo. researchgate.netresearchgate.net This was evidenced by the increased expression of crucial autophagy-related proteins, Beclin 1 and Microtubule-associated protein 1 light chain 3 (LC3). researchgate.netresearchgate.net The promotion of this survival mechanism is believed to contribute significantly to the cardioprotective effects of alliin, helping to clear damaged organelles and proteins under ischemic stress. researchgate.net Further evidence suggests that this pro-autophagic effect may be linked to the upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ). researchgate.netresearchgate.net
Table 3: Modulation of Necroptosis and Autophagy Proteins by S-Allyl-cysteine Sulfoxide in Myocardial Injury Models
| Pathway | Protein Target | Observed Effect | Reference |
|---|---|---|---|
| Necroptosis | Receptor-Interacting Protein 1 (RIP1) | Inhibited/Decreased | researchgate.net |
| Necroptosis | Receptor-Interacting Protein 3 (RIP3) | Inhibited/Decreased | researchgate.net |
| Necroptosis | TRAF2 | Inhibited/Decreased | researchgate.net |
| Autophagy | Beclin 1 | Promoted/Increased | researchgate.netresearchgate.net |
| Autophagy | LC3 | Promoted/Increased | researchgate.net |
Interaction with Specific Cellular Targets and Biomolecules (e.g., thiol-containing enzymes)
The primary and most well-documented interaction of S-allyl-cysteine sulfoxide is with the thiol-containing enzyme alliinase (EC 4.4.1.4). This enzyme is physically separated from its substrate, alliin, in intact garlic cells. Upon tissue damage, alliinase rapidly catalyzes the conversion of S-allyl-cysteine sulfoxide into allicin (B1665233) and other thiosulfinates. This enzymatic reaction is a critical activation step, as the resulting compounds are highly reactive and responsible for many of garlic's subsequent biological effects.
Beyond alliinase, other enzymes have been shown to interact with S-allyl-cysteine sulfoxide. Methionine γ-lyase (MGL, EC 4.4.1.11), another pyridoxal (B1214274) 5'-phosphate-dependent enzyme, can also catalyze the β-elimination reaction of S-allyl-cysteine sulfoxide to yield thiosulfinates. This demonstrates that the sulfoxide can serve as a substrate for multiple enzymes capable of cleaving the C-S bond, expanding its potential metabolic pathways and biological interactions within different cellular environments.
Modulation of Gene Expression and Proteomic Profiles in Research Models
This compound, also known as alliin, has been demonstrated to exert significant influence on gene expression and proteomic profiles in various in vitro and preclinical in vivo research models. These molecular changes are fundamental to its observed biological activities.
In a preclinical in vivo study involving hyperlipidemic C57BL/6 mice fed a high-fat diet, administration of alliin resulted in notable alterations in the hepatic transcriptome. mdpi.com A total of 148 genes were identified as being significantly differentially expressed. mdpi.com Among these, the expression of genes involved in steroid biosynthesis, such as Cel and Sqle, was significantly reduced following alliin treatment. mdpi.com Conversely, the expression of Ugt1a2, involved in drug metabolism via cytochrome P450, and Myc, a proto-oncogene, was increased. mdpi.com These findings suggest that alliin intake can regulate gene expression in the context of a high-fat diet. mdpi.com In this particular study, 87 genes were up-regulated and 61 genes were down-regulated in the alliin-treated group compared to the high-fat diet control group. mdpi.com
In vitro studies have further elucidated the specific molecular targets of this compound. In a model of lipopolysaccharide (LPS)-induced inflammation in 3T3-L1 adipocytes, alliin was shown to prevent the increased expression of several proinflammatory genes. researchgate.net Specifically, the mRNA expression levels of interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and early growth response protein 1 (Egr-1) were suppressed. researchgate.net A broader microarray analysis in the same study revealed a general upregulation of genes associated with the immune response and a downregulation of genes related to cancer. researchgate.net
Further research using human umbilical vein endothelial cells (HUVECs) activated with advanced glycation end products (AGEs) has provided insights into the compound's effects on endothelial dysfunction. nih.gov In this model, this compound was found to down-regulate the expression of the receptor for advanced glycation end products (RAGE). nih.gov In contrast, the expression of galectin-3 was significantly up-regulated. nih.gov
The compound also appears to modulate key signaling pathways involved in cellular defense mechanisms. Studies have indicated that this compound can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov The activation of the Nrf2-antioxidant response element (ARE) pathway is a critical mechanism for inducing the expression of various detoxifying and antioxidant enzymes. nih.gov
The following tables summarize the key findings regarding the modulation of gene and protein expression by this compound in different research models.
Table 1: Modulation of Gene Expression by this compound in Preclinical In Vivo Models
| Gene | Research Model | Direction of Regulation | Pathway/Function |
| Cel | Hyperlipidemic C57BL/6 Mice | Down-regulated | Steroid Biosynthesis |
| Sqle | Hyperlipidemic C57BL/6 Mice | Down-regulated | Steroid Biosynthesis |
| Ugt1a2 | Hyperlipidemic C57BL/6 Mice | Up-regulated | Drug Metabolism - Cytochrome P450 |
| Myc | Hyperlipidemic C57BL/6 Mice | Up-regulated | PI3K-Akt Signaling Pathway |
Table 2: Modulation of Gene and Protein Expression by this compound in In Vitro Models
| Gene/Protein | Research Model | Direction of Regulation | Pathway/Function |
| IL-6 | 3T3-L1 Adipocytes | Down-regulated | Inflammation |
| MCP-1 | 3T3-L1 Adipocytes | Down-regulated | Inflammation |
| Egr-1 | 3T3-L1 Adipocytes | Down-regulated | Inflammation |
| RAGE | Human Umbilical Vein Endothelial Cells (HUVECs) | Down-regulated | AGE-RAGE Signaling |
| Galectin-3 | Human Umbilical Vein Endothelial Cells (HUVECs) | Up-regulated | Sequesters AGEs |
| Nrf2 | HepG2 Cells | Nuclear Translocation Promoted | Antioxidant Response |
Preclinical Investigations of Biological Relevance of S Allyl Dl Cysteine Sulfoxide in in Vitro and in Vivo Animal Models
Studies in Models of Oxidative Stress (e.g., CCl4-induced injury)
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key factor in the pathogenesis of cellular injury. Carbon tetrachloride (CCl4) is a well-established hepatotoxin used in animal models to induce severe oxidative stress and subsequent tissue damage.
In a study utilizing a CCl4-induced hepatic injury model in rats, orally administered S-allyl-L-cysteine sulfoxide (B87167) (ACSO) demonstrated a significant preventive effect. mdpi.com The compound was found to suppress the decrease in glutathione (B108866) (GSH) levels, a critical endogenous antioxidant. mdpi.com Furthermore, it supported the activities of key antioxidant enzymes, including glutathione S-transferase (GST) and glutathione peroxidase (GPx). mdpi.com The protective mechanism is likely attributable to the induction of these detoxifying and antioxidative enzymes, potentially through the activation of the NF-E2-related factor 2 (Nrf2) pathway, as ACSO was shown to induce Nrf2 nuclear translocation in HepG2 cells. mdpi.com
Studies on the related compound S-allyl cysteine (SAC) further support these findings. In rats with CCl4-induced injury, SAC treatment attenuated lipid peroxidation and inhibited the decrease of thiol levels in the lungs. nih.govresearchgate.net It also reduced the generation of reactive oxygen species in lung tissue, indicating a potent antioxidant effect. nih.govresearchgate.net
| Compound Studied | Model | Biomarker | Observed Effect | Reference |
|---|---|---|---|---|
| ACSO | Rats with CCl4-induced hepatic injury | Glutathione (GSH) | Suppressed CCl4-induced decrease | mdpi.com |
| ACSO | Rats with CCl4-induced hepatic injury | Glutathione S-transferase (GST) | Suppressed CCl4-induced decrease in activity | mdpi.com |
| ACSO | Rats with CCl4-induced hepatic injury | Glutathione peroxidase (GPx) | Suppressed CCl4-induced decrease in activity | mdpi.com |
| SAC | Rats with CCl4-induced injury | Lipid Peroxidation | Attenuated CCl4-induced increases | nih.gov |
| SAC | Rats with CCl4-induced lung injury | Reactive Oxygen Species (ROS) | Inhibited generation | nih.govresearchgate.net |
Investigations in Models of Inflammatory Conditions
Inflammation is a complex biological response to harmful stimuli. Preclinical studies have explored the role of S-allyl-cysteine sulfoxide and related compounds in modulating inflammatory pathways.
In an in vitro model using human umbilical vein endothelial cells (HUVECs) activated by advanced glycation end products (AGEs), S-allyl cysteine sulfoxide (SACSO) was shown to exert an attenuating effect on the inflammatory response. europeanreview.orgresearchgate.net Specifically, SACSO down-regulated the expression of the receptor for advanced glycation end products (RAGE), which triggers inflammatory pathways, and reduced the expression of the inflammatory marker sICAM-1. europeanreview.org
In vivo animal models have yielded complementary results. In a rat model of CCl4-induced systemic inflammation, S-allyl cysteine (SAC) dose-dependently attenuated the inflammatory response. researchgate.net This was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in the infiltration of leukocytes into lung tissue. nih.govresearchgate.net Further research has shown that SAC can ameliorate hepatic inflammation by inhibiting the activity of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov This leads to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gove-century.us
| Compound Studied | Model | Biomarker/Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| SACSO | HUVEC cells (in vitro) | RAGE Expression | Down-regulated | europeanreview.org |
| SACSO | HUVEC cells (in vitro) | sICAM-1 Expression | Reduced | europeanreview.org |
| SAC | Rats with CCl4-induced inflammation | iNOS Expression | Inhibited | nih.govresearchgate.net |
| SAC | Mice with CCl4-induced hepatic inflammation | NF-κB Activity | Inhibited | nih.gov |
| SAC | Rats with CCl4-induced liver fibrosis | TNF-α, IL-6 mRNA | Lowered expression | e-century.us |
Examination in Models of Specific Organ System Dysfunctions
The protective effects of S-allyl-L-cysteine sulfoxide (ACSO) have been directly observed in rat models of CCl4-induced acute hepatic injury. Administration of ACSO significantly suppressed the elevation of key biomarkers for liver damage, including the activities of aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), and lactate (B86563) dehydrogenase (LDH) in the serum. mdpi.com
Similarly, studies with S-allyl cysteine (SAC) have shown it can prevent acute liver injury in rats treated with CCl4. nih.gov SAC administration significantly suppressed the increases in plasma ALT and LDH levels and attenuated histological liver damage. nih.gov This hepatoprotective effect is closely linked to the attenuation of oxidative stress, as demonstrated by the dose-dependent reduction in markers of lipid peroxidation. nih.gov In a model of liver fibrosis, SAC treatment also improved semi-quantitative scores of fibrosis severity based on histological staining. e-century.us
| Compound Studied | Model | Biomarker | Observed Effect | Reference |
|---|---|---|---|---|
| ACSO | CCl4-induced hepatic injury | Aspartate transaminase (AST) | Significantly suppressed increase | mdpi.com |
| ACSO | CCl4-induced hepatic injury | Alanine transaminase (ALT) | Significantly suppressed increase | mdpi.com |
| ACSO | CCl4-induced hepatic injury | Lactate dehydrogenase (LDH) | Significantly suppressed increase | mdpi.com |
| SAC | CCl4-induced acute liver injury | Plasma ALT & LDH | Significantly suppressed increases | nih.gov |
| SAC | CCl4-induced acute liver injury | Histological Liver Damage | Attenuated | nih.gov |
The potential cardioprotective effects of S-allyl-cysteine sulfoxide (alliin) have been investigated in a mouse model of myocardial infarction (MI). nih.govnih.gov Treatment with alliin (B105686) was found to preserve heart function and attenuate the area of infarction in the myocardium. nih.govnih.gov Alliin-treated mice exhibited markedly elevated ejection fraction (EF) and fractional shortening (FS) percentages compared to untreated MI mice. nih.gov Furthermore, the treatment reduced cardiomyocyte fibrosis and death, with a significant reduction in TUNEL-positive (apoptotic) cells in the infarction zone. nih.gov Mechanistic experiments suggest these protective effects are mediated through the inhibition of necroptosis and the promotion of autophagy. nih.govnih.gov
The related compound S-allyl cysteine (SAC) has also been shown to be protective in a rat model of acute myocardial infarction. researchgate.net Pretreatment with SAC significantly lowered mortality and reduced the infarct size. researchgate.net This cardioprotection may be mediated via a hydrogen sulfide (B99878) (H2S)-related pathway, as SAC was found to increase the activity and expression of left ventricular cystathionine-γ-lyase (CSE), the primary enzyme for H2S production in the heart. researchgate.net
| Compound Studied | Model | Key Finding | Quantitative Result | Reference |
|---|---|---|---|---|
| Alliin | Mouse MI model | Mortality | Reduced mortality vs. untreated MI group | nih.gov |
| Alliin | Mouse MI model | Cardiac Function | Markedly elevated Ejection Fraction % and Fractional Shortening % | nih.gov |
| Alliin | Mouse MI model | Cell Death | Reduced TUNEL-positive cells from ~41% to ~12% | nih.gov |
| SAC | Rat acute MI model | Mortality | Lowered from 33.3% to 12.5% | researchgate.net |
| SAC | Rat acute MI model | Infarct Size | Significantly reduced | researchgate.net |
| SAC | Rat acute MI model | CSE Activity | Increased from ~1.23 to ~2.75 µmol·g protein-1·h-1 | researchgate.net |
Preclinical evidence suggests a potential nephroprotective role for garlic-derived organosulfur compounds. In rat models of preeclampsia and eclampsia, where renal dysfunction is a common complication, administration of S-allyl cysteine (SAC) was shown to reverse kidney complications. zums.ac.ir Histological analysis revealed that SAC treatment ameliorated issues such as disorganization of the glomerulus and mesangial matrix expansion. zums.ac.ir The beneficial effects of SAC have also been noted in other models of kidney damage, including cyclosporine A-induced nephrotoxicity and renal injury resulting from ischemia and reperfusion. zums.ac.ir
The neuroprotective potential of S-allyl cysteine (SAC) has been explored in various models of central nervous system injury. In a rat model of focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), SAC treatment significantly reduced the ischemic lesion volume and improved neurological deficits. nih.gov The protective action was associated with combating oxidative stress and suppressing neuronal loss in the brain. nih.gov
Further studies have delved into the molecular mechanisms underlying these neuroprotective effects. SAC has been shown to exert significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons. nih.gov This is believed to occur through the direct suppression of calpain activity. nih.govscienceopen.com SAC has also demonstrated protective effects in a mouse model of Parkinson's disease by mitigating the loss of dopaminergic neurons. nih.govscienceopen.com
Assessment in Cellular Proliferation and Differentiation Models (e.g., specific cancer cell lines)
Preclinical in vitro studies investigating the direct effects of S-Allyl-DL-cysteine Sulfoxide, also known as alliin, on the proliferation of cancer cell lines indicate that its primary role is that of a stable precursor to the more biologically active compound, allicin (B1665233). Allicin is formed when alliin is converted by the enzyme alliinase, a process that occurs when garlic is crushed or damaged. nih.gov
Research on various human cancer cell lines has shown that pure allicin exhibits significant antiproliferative effects, whereas its precursor, alliin, does not show the same activity. epa.gov For instance, one study found that allicin inhibited the proliferation of human mammary (MCF-7), endometrial (Ishikawa), and colon (HT-29) cancer cells. epa.gov In contrast, the precursor alliin did not inhibit proliferation in these cell lines. epa.gov The growth inhibition by allicin was associated with an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in MCF-7 cells, rather than a significant increase in cell death. epa.gov
Another comparative study analyzed extracts from Allium sativum (garlic), which is rich in alliin, for its effects on several cancer cell lines, including DLD-1 (colorectal adenocarcinoma), MDA-MB-231 and MCF-7 (breast adenocarcinoma), and SK-MES-1 (lung carcinoma). mdpi.comresearchgate.net The study attributed the observed dose-dependent inhibitory activity of the garlic extract to its allicin content, which is derived from alliin. mdpi.com This suggests that while this compound is present, its conversion to allicin is necessary for the antiproliferative effects seen in these in vitro models. mdpi.com The anticancer mechanisms of allicin are multifaceted, involving the inhibition of cell proliferation, suppression of migration and invasion, and the induction of apoptosis. mdpi.commdpi.com
Table 1: Effects of this compound and its Metabolite Allicin on Cancer Cell Lines
| Compound Tested | Cell Line | Cancer Type | Observed Effects |
|---|---|---|---|
| Alliin (this compound) | MCF-7, Ishikawa, HT-29 | Breast, Endometrial, Colon | No inhibition of proliferation. epa.gov |
| Allicin (Metabolite of Alliin) | MCF-7 | Breast | Inhibited proliferation; cell cycle accumulation in G0/G1 and G2/M phases. epa.gov |
| Allicin (Metabolite of Alliin) | Ishikawa | Endometrial | Inhibited proliferation. epa.gov |
| Allicin (Metabolite of Alliin) | HT-29 | Colon | Inhibited proliferation. epa.gov |
| Allium sativum Extract (containing Alliin) | DLD-1 | Colorectal Adenocarcinoma | Inhibitory activity (attributed to allicin content). mdpi.com |
| Allium sativum Extract (containing Alliin) | MDA-MB-231, MCF-7 | Breast Adenocarcinoma | Inhibitory activity (attributed to allicin content). mdpi.com |
| Allium sativum Extract (containing Alliin) | SK-MES-1 | Lung Carcinoma | Inhibitory activity (attributed to allicin content). mdpi.com |
Research on Metabolic Dysregulation Models (e.g., diet-induced metabolic changes in animals)
This compound (alliin) has been evaluated in animal models for its potential to mitigate metabolic dysregulation, particularly in the context of diet-induced obesity and related complications.
Another area of investigation involves the protective effects of this compound against chemically induced organ injury, which can be related to metabolic stress. In a study on rats with hepatic injury induced by carbon tetrachloride (CCl4), oral administration of S-Allyl-l-cysteine sulfoxide (ACSO) was shown to prevent liver damage. mdpi.comresearchgate.net The compound significantly suppressed the increase in biomarkers for hepatic injury, such as aspartate transaminase (AST) and alanine transaminase (ALT). mdpi.com This protective effect is likely due to the induction of detoxifying and antioxidative enzymes through the promotion of nuclear factor erythroid 2-related factor 2 (Nrf2) nuclear translocation. nih.govmdpi.com The study noted that the allyl and sulfoxide groups in the compound are essential for this preventive effect. nih.govmdpi.com
Table 2: Effects of this compound in Animal Models of Metabolic Dysregulation
| Animal Model | Condition | Key Findings |
|---|---|---|
| Diet-Induced Obese (DIO) C57BL/6J Mice | Metabolic Dysregulation | Enhanced glucose homeostasis; Increased insulin (B600854) sensitivity; Improved lipid profile; No significant effect on body weight or adiposity. |
| Rats | Carbon Tetrachloride (CCl4)-Induced Hepatic Injury | Suppressed increases in liver injury biomarkers (AST, ALT); Induced detoxifying and antioxidative enzymes. mdpi.com |
Exploration of this compound Effects on Microbial Pathogenicity in Research Settings
In research settings, this compound is recognized not as a direct antimicrobial agent but as the stable precursor to allicin, a compound with potent, broad-spectrum antimicrobial activity. nih.govnih.gov The conversion of alliin to allicin is catalyzed by the enzyme alliinase when garlic cells are damaged. nih.gov Allicin is highly reactive and is responsible for the antimicrobial effects attributed to fresh garlic. nih.govnih.gov
Allicin's antimicrobial action extends to a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi and parasites. nih.govnih.gov The primary mechanism of its antimicrobial effect involves the chemical reaction of allicin with thiol groups in various microbial enzymes, such as alcohol dehydrogenase, thioredoxin reductase, and RNA polymerase. nih.gov This interaction disrupts essential metabolic processes and can compromise the integrity of the bacterial membrane. nih.govfrontiersin.org
Research has specifically explored allicin's impact on factors related to microbial pathogenicity. It has been shown to inhibit cysteine proteinase activity, which is a key virulence factor in the parasite Entamoeba histolytica. nih.gov In pathogenic bacteria, allicin and other organosulfur compounds derived from it have been found to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation. frontiersin.org For example, allicin was found to reduce the production of virulence factors like exotoxin A, elastase, and pyoverdine in Pseudomonas aeruginosa. frontiersin.org It also demonstrates the ability to inhibit biofilm formation, a critical aspect of pathogenicity that contributes to antibiotic resistance. frontiersin.org Studies on oral pathogens have shown allicin to be effective against bacteria associated with dental caries and periodontitis, such as Streptococcus mutans and Porphyromonas gingivalis. researchgate.net In the case of P. gingivalis, allicin was found to inhibit its proteases, known as gingipains, which are major virulence factors. researchgate.net
Table 3: Effects of Allicin (derived from this compound) on Microbial Pathogenicity
| Target Microbe/System | Effect on Pathogenicity/Virulence | Mechanism/Specific Factor |
|---|---|---|
| General Bacteria (Gram-positive & Gram-negative) | Inhibition of essential metabolism. nih.gov | Reacts with thiol groups of enzymes (e.g., thioredoxin reductase, RNA polymerase). nih.gov |
| Entamoeba histolytica (Parasite) | Inhibition of virulence. nih.gov | Inhibits cysteine proteinase activity. nih.gov |
| Pseudomonas aeruginosa (Bacteria) | Reduced production of virulence factors; Inhibition of biofilm formation. frontiersin.org | Interferes with quorum sensing; Reduces exotoxin A, elastase, pyoverdine. frontiersin.org |
| Porphyromonas gingivalis (Oral Pathogen) | Inhibition of virulence factors. researchgate.net | Inhibits arginine and lysine (B10760008) gingipain proteases. researchgate.net |
| Streptococcus mutans (Oral Pathogen) | Bactericidal effect on mature biofilms. researchgate.net | Disruption of biofilm integrity. researchgate.net |
Future Research Directions and Unresolved Questions for S Allyl Dl Cysteine Sulfoxide
Elucidation of Novel Enzymatic Pathways in Biosynthesis and Metabolism
The biosynthesis of S-allyl-L-cysteine sulfoxide (B87167) (alliin), the naturally occurring L-enantiomer, involves a series of enzymatic steps. One proposed pathway begins with glutathione (B108866) and methacrylic acid (derived from valine) to form S-2-carboxypropyl glutathione. nih.govnih.gov Subsequent reactions involving the removal of glycine (B1666218) and glutamic acid yield S-2-carboxypropyl cysteine, which is then converted to S-allyl cysteine. nih.govnih.gov An alternative route involves the direct formation of S-allyl cysteine from γ-glutamyl S-allyl cysteine via the enzyme γ-glutamyl transpeptidase. nih.govnih.gov The final step is the S-oxidation of S-allyl cysteine to alliin (B105686), a reaction catalyzed by a flavin-containing monooxygenase (FMO). nih.govalfa-chemistry.com
However, this biosynthetic map is not yet complete. A significant unresolved question is the precise origin of the allyl group. nih.gov Future research should focus on identifying and characterizing the enzymes responsible for the formation of the allyl moiety and its attachment to the cysteine backbone. The application of advanced molecular biology and proteomic techniques could lead to the discovery of novel enzymes or alternative biosynthetic pathways that contribute to the accumulation of alliin in garlic. Furthermore, while the catabolism of alliin is initiated by alliinase upon tissue damage, the complete metabolic fate of alliin and its downstream products in various biological systems is not fully understood. nih.gov Investigating alternative metabolic pathways beyond the initial alliinase-catalyzed cleavage is crucial for a comprehensive understanding of its biological activity.
Comprehensive Identification and Functional Characterization of Undiscovered Metabolites
When plant tissues containing S-allyl-L-cysteine sulfoxide are disrupted, the enzyme alliinase is released from the vacuole and comes into contact with alliin in the cytoplasm. nih.govmdpi.com This interaction rapidly converts alliin into allylsulfenic acid, pyruvic acid, and ammonia. nih.govresearchgate.net Two molecules of the highly reactive allylsulfenic acid then condense to form diallyl thiosulfinate, commonly known as allicin (B1665233). nih.govnih.gov
Allicin is notoriously unstable and quickly decomposes into a complex mixture of other organosulfur compounds. pensoft.net Known metabolites include diallyl disulfide (DADS), diallyl trisulfide (DATS), (E)- and (Z)-ajoene, and vinyldithiins. nih.govrsc.org However, the full spectrum of these degradation products is likely much broader, with many minor or transient metabolites remaining undiscovered. researchgate.net The transient nature and high reactivity of these compounds pose a significant analytical challenge.
| Precursor | Key Enzyme | Primary Metabolite | Known Secondary Metabolites |
| S-Allyl-L-cysteine sulfoxide (Alliin) | Alliinase | Allicin (Diallyl thiosulfinate) | Diallyl disulfide (DADS), Diallyl trisulfide (DATS), Ajoene, Vinyldithiins |
Advanced Mechanistic Studies at the Subcellular and Organelle Levels
Current knowledge places S-allyl-L-cysteine sulfoxide within the cytoplasm of garlic cells, while its activating enzyme, alliinase, is sequestered in the vacuole. nih.govmdpi.com This subcellular compartmentalization is a classic example of a defense mechanism, preventing premature activation. Upon cellular damage, this separation is breached, initiating the production of reactive sulfur species. mdpi.com
While this initial localization is understood, the subsequent interactions of alliin and its metabolites at the subcellular and organelle levels are areas ripe for investigation. For instance, allicin is known to readily permeate cell membranes and react with intracellular thiols, such as glutathione, thereby altering the cellular redox state. mdpi.com This interaction can influence numerous cellular processes. Research has also shown that orally administered S-allyl-L-cysteine sulfoxide can induce the nuclear translocation of the transcription factor Nrf2 (NF-E2-related factor 2) in HepG2 cells, which is a key trigger for the induction of antioxidative and detoxifying enzymes. researchgate.net
Future studies should aim to provide a more granular view of these interactions. Advanced cell imaging techniques, such as confocal and super-resolution microscopy, coupled with organelle-specific fluorescent probes, could be used to visualize the localization of alliin-derived metabolites within specific organelles like mitochondria, the endoplasmic reticulum, and the nucleus. Investigating how these compounds affect organelle-specific functions, such as mitochondrial respiration, endoplasmic reticulum stress responses, and gene transcription, will provide a deeper mechanistic understanding of their biological effects.
Development of Targeted Delivery Systems for Enhanced Research Applications
The study of S-Allyl-DL-cysteine sulfoxide and its highly reactive metabolites like allicin is often hampered by their instability and non-specific reactivity. pensoft.net To overcome these challenges and to facilitate more precise mechanistic studies, the development of targeted delivery systems is a critical future research direction. Such systems would allow for the controlled release of the compound at specific sites of interest within a cell or organism.
Recent progress in nanotechnology has led to the development of various drug delivery vehicles, including nanoparticles, liposomes, and micelles, which can encapsulate and protect bioactive compounds. mdpi.com For example, chitosan-based nanoparticles have been explored for the delivery of other garlic-derived compounds. The key advantage of these systems is their biocompatibility and biodegradability, which minimizes the risk of adverse effects. mdpi.com Layered double hydroxides have also been investigated as potential nanocarriers for delivering sulfur-containing compounds from garlic.
Future research should focus on designing and synthesizing similar targeted delivery systems specifically for this compound. These carriers could be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, thereby directing the payload to particular cell types or tissues. The development of stimuli-responsive systems, which release their cargo in response to specific physiological cues (e.g., pH, redox potential), would further enhance the precision of these research tools. Such targeted delivery systems would be invaluable for elucidating the compound's mechanisms of action in complex biological environments.
Exploration of Stereoisomer-Specific Activities Beyond L-Enantiomer in Diverse Experimental Models
S-Allyl-cysteine sulfoxide possesses two stereocenters, one at the α-carbon of the cysteine moiety and the other at the sulfur atom. The naturally occurring form in garlic is predominantly (+)-S-allyl-L-cysteine sulfoxide. nih.gov However, synthetic methods allow for the creation of other diastereomers. researchgate.net It is well-established in pharmacology that different stereoisomers of a compound can exhibit distinct biological activities and metabolic fates.
Despite the availability of synthetic routes to produce various diastereomers of S-allyl-cysteine sulfoxide, there is a notable lack of research comparing their biological activities. researchgate.net Most studies have focused exclusively on the naturally occurring L-enantiomer or a racemic mixture. Future investigations should systematically evaluate the specific activities of each stereoisomer in a range of experimental models.
| Stereoisomer Aspect | Current Status | Future Research Direction |
| Natural Occurrence | Predominantly the (+)-S-allyl-L-cysteine sulfoxide (L-enantiomer). nih.gov | Characterize minor stereoisomers in various Allium species. |
| Synthesis | Methods exist for synthesizing different diastereomers. researchgate.net | Optimize synthetic routes for higher purity and yield of individual stereoisomers. |
| Biological Activity | Research has largely focused on the natural L-enantiomer or racemic mixtures. nih.gov | Conduct comprehensive comparative studies on the biological activities of all possible stereoisomers in diverse experimental models. |
Integration of Multi-Omics Approaches for Holistic Mechanistic Understanding
The biological effects of this compound are multifaceted, involving interactions with numerous cellular components and pathways. Traditional research approaches that focus on a single target or pathway often fail to capture the complexity of these interactions. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for a more holistic and systems-level understanding.
A recent study successfully employed an integrated transcriptomics and metabolomics approach to investigate the mechanisms behind the anti-hyperlipidemic effects of alliin in a mouse model. mdpi.com This research identified 148 significantly regulated genes and 18 differential metabolites, pointing towards the steroid biosynthesis pathway as a key target. mdpi.com The study highlighted the power of multi-omics in elucidating complex molecular mechanisms. mdpi.com
Future research should expand on this approach by integrating all levels of omics data. For example, combining proteomics with transcriptomics can reveal post-transcriptional and post-translational regulatory mechanisms. Integrating metabolomics data can link genomic and proteomic changes to functional metabolic outputs. Applying these multi-omics strategies to various experimental models (e.g., different cell types, animal models of disease) will help to construct comprehensive network models of how this compound and its metabolites influence cellular physiology and pathophysiology. nih.gov This integrated approach is crucial for identifying novel biomarkers and therapeutic targets.
Investigation of Synergistic Effects with Other Naturally Occurring Compounds in Research Models
Naturally occurring compounds are rarely consumed in isolation. In the context of a whole food like garlic, or in a broader dietary pattern, this compound co-exists with a multitude of other phytochemicals, such as flavonoids, phenolic acids, and other organosulfur compounds. researchgate.net These compounds may interact in an additive, synergistic, or antagonistic manner.
Future research should systematically investigate the potential synergistic or antagonistic interactions between this compound and other naturally occurring compounds. This could involve in vitro studies using cell-based assays to screen for synergistic combinations that enhance a desired biological effect. Promising combinations could then be further investigated in animal models. Understanding these interactions is not only important for explaining the effects of whole food consumption but also for the rational design of new research models and potentially for the development of more effective combination therapies based on natural products.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying S-Allyl-DL-cysteine Sulfoxide in plant extracts?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used due to its sensitivity in detecting sulfur-containing compounds. Pre-column derivatization with agents like dansyl chloride enhances detection limits. For quantification, internal standards such as deuterated analogs improve accuracy by compensating for matrix effects .
- Validation : Include calibration curves with spiked samples to assess recovery rates (aim for >90%) and limit of detection (LOD) below 0.1 µg/mL .
Q. How does this compound contribute to the bioactivity of Allium species?
- Mechanism : Upon tissue damage, this compound is enzymatically cleaved by alliinase (EC 4.4.1.4) to produce thiosulfinates (e.g., allicin), which decompose into bioactive sulfides (e.g., diallyl disulfide) and ajoenes. These metabolites induce phase II detoxification enzymes like glutathione-S-transferases, contributing to antioxidant and anticancer effects .
- Experimental Design : Use in vitro models (e.g., HepG2 cells) to measure enzyme induction via qPCR and Western blotting, with controls for alliinase activity .
Q. What safety precautions are critical when handling S-Allyl-L-cysteine sulfoxide in laboratory settings?
- Handling : Use chemical fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles. Store in airtight containers at 4°C to prevent degradation .
- Toxicity Data : Acute toxicity (LD₅₀) in rodents exceeds 2,000 mg/kg, but chronic exposure risks (e.g., respiratory sensitization) require longitudinal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
- Data Analysis : Variability often arises from differences in extraction protocols (e.g., aqueous vs. ethanol extraction) and alliinase inactivation during processing. Standardize methods using lyophilized extracts and verify enzyme activity via UV-Vis spectroscopy (λ = 280 nm) .
- Case Study : A 2020 study attributed inconsistent anticancer results to divergent thiosulfinate stability; stabilizing agents (e.g., cyclodextrins) improved reproducibility .
Q. What synthetic strategies optimize the yield of this compound for structural-activity studies?
- Synthesis : Use Pummerer-like conditions with sulfinate esters (e.g., methyl sulfinate) and allylsilanes. Key parameters: anhydrous DCM solvent, -20°C reaction temperature, and catalytic BF₃·Et₂O (10 mol%), achieving yields >75% .
- Purification : Silica gel chromatography (ethyl acetate:hexane = 3:7) followed by recrystallization in ethanol removes sulfone byproducts .
Q. How do isoforms of S-alk(en)yl-L-cysteine sulfoxide lyase influence metabolite profiles in Allium species?
- Enzyme Characterization : Recombinant expression of isoforms (e.g., Alliinase-1 vs. Alliinase-2) in E. coli reveals substrate specificity differences. Kinetic assays (Km values) show Alliinase-1 favors S-Allyl derivatives, while Alliinase-2 processes S-Methyl analogs .
- CRISPR Knockout Models : In garlic, knockout of Alliinase-1 reduces thiosulfinate production by 90%, confirming its dominance in bioactivation .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s effects on apoptosis?
- Controls : Include heat-inactivated extracts (90°C, 10 min) to confirm enzyme-dependent effects. Use N-acetylcysteine (NAC) to block ROS-mediated pathways and distinguish direct vs. indirect mechanisms .
- Assays : Combine Annexin V-FITC/PI flow cytometry with caspase-3 activity assays (fluorogenic substrate Ac-DEVD-AMC) .
Q. How can isotopic labeling elucidate the metabolic fate of this compound in vivo?
- Tracer Design : Synthesize ¹³C-labeled this compound via allylation of L-[U-¹³C]-cysteine. Administer orally to rodents and track metabolites in plasma/urine using LC-MS/MS .
- Data Interpretation : Identify sulfoxide-to-sulfide conversion ratios and tissue-specific accumulation (e.g., liver vs. kidney) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
